2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824880
InChI: InChI=1S/C15H9Cl2N3/c16-12-8-4-7-11(9-12)14-18-13(19-15(17)20-14)10-5-2-1-3-6-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl
Molecular Formula: C15H9Cl2N3
Molecular Weight: 302.2 g/mol

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC13824880

Molecular Formula: C15H9Cl2N3

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine -

Specification

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
IUPAC Name 2-chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
Standard InChI InChI=1S/C15H9Cl2N3/c16-12-8-4-7-11(9-12)14-18-13(19-15(17)20-14)10-5-2-1-3-6-10/h1-9H
Standard InChI Key AOIZQBACFQBULG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular structure consists of a 1,3,5-triazine core substituted at the 2-position with a chlorine atom, at the 4-position with a 3-chlorophenyl group, and at the 6-position with a phenyl group. Key parameters include:

PropertyValueSource
Molecular FormulaC15H9Cl2N3\text{C}_{15}\text{H}_9\text{Cl}_2\text{N}_3
Molecular Weight302.16 g/mol
Density1.351±0.06g/cm31.351 \pm 0.06 \, \text{g/cm}^3
Boiling Point517.4±52.0C517.4 \pm 52.0^\circ \text{C}
Predicted pKa0.59±0.10-0.59 \pm 0.10

Synthesis and Optimization

Reaction Methodology

A scalable synthesis involves nickel-catalyzed cross-coupling, adapted from methods used for related triazines :

  • Reactants: 1,3,5-Triazine (0.1 mol), phenylboronic acid (0.22 mol), potassium carbonate (0.25 mol).

  • Catalyst: Ni(PCy3)2Cl2\text{Ni}(\text{PCy}_3)_2\text{Cl}_2 (1 g).

  • Conditions: Tetrahydrofuran solvent, 70C70^\circ \text{C}, 12 hours.

  • Workup: Quenching with water, solvent recovery, and filtration yield 94.1% pure product .

Industrial Considerations

Green chemistry principles are emphasized, with solvent recovery (tetrahydrofuran) minimizing waste . The use of nickel catalysts aligns with trends in sustainable cross-coupling reactions .

Physicochemical Properties

Thermal Stability

The compound’s high predicted boiling point (>500C>500^\circ \text{C}) suggests thermal robustness, suitable for high-temperature applications in materials science .

Applications in Research and Industry

Pharmaceutical Intermediates

As a triazine derivative, the compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs inhibit enzymes like GSK-3β, implicated in cancer progression .

Materials Science

The aromatic triazine core enables π-π stacking, making it viable for organic light-emitting diodes (OLEDs) and electron transport layers. Comparisons to 2-(4'-chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine highlight its potential in optoelectronic devices.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
2-Chloro-4,6-diphenyl-1,3,5-triazineSingle chlorine substituentOLEDs, photocatalysis
2-Amino-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazineAmino group enhances nucleophilicityDrug discovery
2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazineFluorine improves metabolic stabilityAntimicrobial agents

The dual chloro-substituted phenyl groups in 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine enhance its electron-withdrawing capacity, favoring applications in charge-transfer materials.

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